molecular formula C8H6N2O2 B157223 2-Methyl-6-nitrobenzonitrile CAS No. 1885-76-3

2-Methyl-6-nitrobenzonitrile

Cat. No. B157223
CAS RN: 1885-76-3
M. Wt: 162.15 g/mol
InChI Key: BOTPDHNZLRJZOO-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzonitrile (2-MNB) is an organic compound with the molecular formula C7H5N3O2. It is a colorless solid that is soluble in organic solvents and has a pungent odour. 2-MNB has been studied extensively due to its potential applications in medicine, biotechnology, and chemical synthesis.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Methyl-6-nitrobenzonitrile is involved in various chemical reactions and syntheses. For instance, it's used in the preparation of 1,4-dienes through the nitration of dimethylbenzonitriles, leading to the formation of nitroacetoxy adducts and the subsequent thermolysis yielding dimethyl-5-nitrobenzonitrile derivatives (Fischer & Greig, 1973).

Thermophysical Studies

  • Thermophysical studies of nitrobenzonitriles, including this compound, have been conducted. These studies involve differential scanning calorimetry to understand the behavior of these compounds in different temperature intervals, providing insights into their fusion processes, phase transitions, and heat capacities (Jiménez et al., 2002).

Synthesis Applications

  • It's used in the alternative synthesis of compounds like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This process involves microwave-assisted hydrolysis of a nitrile group followed by lactamization at elevated temperatures, showcasing its utility in creating complex organic structures (Glossop, 2007).

Crystal Structure Analysis

  • Crystal structure analysis of compounds including this compound is essential for understanding molecular interactions and structures. Studies provide detailed insights into molecular distortions and interactions, such as the intramolecular distance between nitro O atoms and adjacent nitrile C atoms, contributing significantly to our understanding of these compounds' properties (Britton & Cramer, 1996).

Exploration of Chemical Reactions

  • Research has also explored various chemical reactions involving nitrobenzonitriles, including hydrogenation processes using catalysts like Raney nickel. These studies highlight the influence of substituent position on the course of hydrogenation, providing valuable insights for chemical synthesis and industrial applications (Koprivova & Červený, 2008).

Spectroscopy and Structural Studies

  • Rotational spectroscopy and quantum-chemical calculations have been employed to understand the structural parameters of nitrobenzonitriles. Such studies are crucial for understanding how electron-withdrawing substituents affect the phenyl ring and overall molecular structure, which is vital for various applications in chemistry and materials science (Graneek et al., 2018).

Solubility Studies

  • The solubility of nitrobenzonitriles in various organic solvents has been measured, providing valuable data for their use in different chemical processes. This research is critical for applications in pharmaceuticals, dyes, and other industries where solubility plays a key role (Chen et al., 2017).

Novel Compound Synthesis

  • This compound is instrumental in synthesizing new compounds, such as 2H-3,1-benzoxazine derivatives. These syntheses expand the range of available organic compounds for various applications in material science and pharmaceuticals (Li et al., 2006).

Thermochemical Studies

  • Thermochemical studies, including the measurement of enthalpies of combustion and sublimation of nitrobenzonitriles, provide foundational data for understanding their stability and reactivity. This information is crucial for applications in chemical engineering and materials science (Roux et al., 2003).

Safety and Hazards

2-Methyl-6-nitrobenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-methyl-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTPDHNZLRJZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172205
Record name 6-Nitro-2-toluonitrile
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1885-76-3
Record name 2-Methyl-6-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-toluonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-2-toluonitrile
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Record name 6-nitro-2-toluonitrile
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Record name 6-NITRO-2-TOLUONITRILE
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Synthesis routes and methods I

Procedure details

A solution of 16 g (150 mmol) of n-butyl nitrite (97% pure) and 7.7 g (50 mmol) of 3-nitro-o-xylene (97% pure) in 50 ml of dimethylformamide is cooled to from −5 to −10° C., and a solution of 11 g (100 mmol) of potassium tert-butoxide in 50 ml of dimethylformamide is added dropwise at this temperature, over a period of 1.5 hours. The reaction mixture is stirred at room temperature for another 6 days. For work-up, the mixture is poured into ice-water, the pH is adjusted to 1 using hydrochloric acid and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate and concentrated. This gives 8.2 g of product. The 2-methyl-6-nitrobenzonitrile can be purified by silica gel chromatography using toluene as mobile phase. M.p.: 101-103° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.7 g
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reactant
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50 mL
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solvent
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11 g
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reactant
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50 mL
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solvent
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ice water
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Synthesis routes and methods II

Procedure details

A solution of 16 g (150 mmol) of n-butyl nitrite (97%) and 7.7 g (50 mmol) of 3-nitro-o-xylene (97%) in 50 ml of dimethylformamide is cooled to from −5 to −10° C., and a solution of 11 g (100 mmol) of potassium tert-butoxide in 50 ml of dimethylformamide is added at this temperature, over a period of 1.5 hours. The reaction mixture is stirred at room temperature for another 6 days. For work-up, the mixture is poured onto ice-water and adjusted to pH 1 using hydrochloric acid, and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate and concentrated. This gives 8.2 g of product. The 2-methyl-6-nitrobenzonitrile can be purified by silica gel chromatography using the mobile phase toluene. M.p.: 101-103° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methyl-6-nitrobenzonitrile in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one?

A1: this compound serves as the crucial starting material in the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. [] The synthesis, as described in the paper, involves a three-step process with an overall yield of 32%. The key transformation involves a microwave-assisted hydrolysis of the nitrile group in this compound, followed by a lactamization reaction. This results in the formation of the desired 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.

Q2: Are there any alternative synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one that don't utilize this compound?

A2: While the paper focuses on the synthesis starting from this compound, it does mention that this is a "shorter, alternative synthesis". [] This implies that other synthetic routes to 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one exist. Further research into scientific literature would be necessary to explore those alternative synthetic approaches and compare their efficiency and potential advantages or disadvantages.

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